Butyl carbamate

Overview

Description

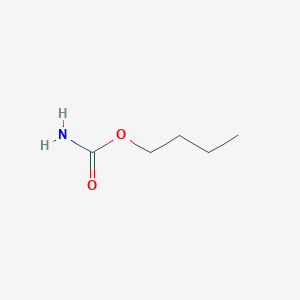

Butyl carbamate, also known as butyl urethane, is an organic compound derived from carbamic acid. It is characterized by the presence of a butyl group attached to the nitrogen atom of the carbamate functional group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Butyl carbamate, like other carbamates, primarily targets enzymes or receptors in the body. It is specifically designed to make drug-target interactions through its carbamate moiety . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Mode of Action

This compound interacts with its targets by modulating inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This interaction results in changes in the function of the target enzymes or receptors.

Biochemical Pathways

For instance, they have been implicated in the modulation of immune response, potentially leading to diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Carbamates, including this compound, are known for their chemical stability and capability to permeate cell membranes . This contributes to their bioavailability. Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. In general, carbamates can initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity . They may induce mutations in genes coding for immunoregulatory factors and modify immune tolerance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl carbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with carbon dioxide and an alkyl halide in the presence of a base such as cesium carbonate . This method offers mild reaction conditions and short reaction times, avoiding over-alkylation of the carbamate.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting butyl isocyanate with an alcohol, such as propargyl alcohol, under controlled conditions . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Butyl carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a nickel or rhodium catalyst.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas with nickel or rhodium catalyst.

Substitution: Alkyl halides, cesium carbonate.

Major Products: The major products formed from these reactions include various substituted carbamates, amines, and alcohols, depending on the specific reaction conditions .

Scientific Research Applications

Butyl carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability under mild conditions.

Biology: It serves as a model compound for studying enzyme interactions and protein modifications.

Industry: It is utilized in the production of polymers, pesticides, and fungicides.

Comparison with Similar Compounds

Ethyl carbamate: Similar in structure but with an ethyl group instead of a butyl group.

Methyl carbamate: Contains a methyl group, making it less bulky compared to butyl carbamate.

tert-Butyl carbamate: Features a tert-butyl group, providing different steric and electronic properties.

Uniqueness: this compound is unique due to its balance of steric bulk and reactivity, making it suitable for a wide range of applications. Its ability to form stable complexes and undergo various chemical reactions under mild conditions sets it apart from other carbamates .

Biological Activity

Butyl carbamate, a member of the carbamate family, has garnered attention for its various biological activities, particularly in antimicrobial applications and as a potential therapeutic agent. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and relevant case studies.

Overview of this compound

This compound is an organic compound with the formula C₄H₉NO₂. It is primarily used in agricultural and pharmaceutical applications due to its ability to inhibit certain biological processes. Its derivatives, such as iodopropynyl butylcarbamate (IPBC), have been extensively studied for their antimicrobial properties.

This compound exhibits its biological activity primarily through its effects on microbial cell membranes and metabolic processes. The compound disrupts the integrity of bacterial cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is crucial in its application as an antimicrobial agent.

Efficacy Against Pathogens

Research has demonstrated that this compound and its derivatives are effective against a variety of pathogens:

- Iodopropynyl Butylcarbamate (IPBC) : A well-studied derivative that has shown significant antibacterial and antifungal activity. IPBC has been reported to effectively control biofilm formation by pathogens such as Staphylococcus aureus and Vibrio parahaemolyticus, with a minimum inhibitory concentration (MIC) of 50 µg/mL .

- Broad-Spectrum Activity : IPBC also exhibits activity against other clinically relevant pathogens including Candida albicans and uropathogenic Escherichia coli.

Study on Biofilm Formation

A study explored the impact of IPBC on dual-species biofilm formation involving S. aureus and V. parahaemolyticus. The results indicated that IPBC not only inhibited biofilm formation but also disrupted preformed biofilms. Microscopic imaging confirmed the effectiveness of IPBC in altering bacterial morphology and disrupting biofilm architecture .

Combination Therapy

Another investigation assessed the combined effects of IPBC with amphotericin B (AMB) against Prototheca zopfii. The study found that while both compounds were effective individually, their combination exhibited enhanced algicidal effects, demonstrating a synergistic relationship in combating algal infections .

Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Effectiveness |

|---|---|---|---|

| Iodopropynyl Butylcarbamate | Staphylococcus aureus | 50 | Bactericidal |

| Iodopropynyl Butylcarbamate | Vibrio parahaemolyticus | 50 | Bactericidal |

| Iodopropynyl Butylcarbamate | Candida albicans | 100 | Fungicidal |

| Iodopropynyl Butylcarbamate + AMB | Prototheca zopfii | Varies | Synergistic effect |

Properties

IUPAC Name |

butyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKTUOZKZKCGTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060462 | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Soluble in water (25.8 g/L at 37 deg C); [HSDB] | |

| Record name | n-Butyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

204 °C (WITH DECOMP) | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol, slightly soluble in chloroform., In water, 2.58X10+4 mg/l at 37 °C. | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.15 [mmHg] | |

| Record name | n-Butyl carbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS | |

CAS No. |

592-35-8 | |

| Record name | Butyl carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Butyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY8I82AJS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

53 °C | |

| Record name | N-BUTYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5498 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of butyl carbamate?

A1: this compound has the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol [].

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Researchers commonly employ techniques like Fourier Transform Microwave Spectroscopy (FTMW), Infrared Reflection-Absorption Spectroscopy (IRAS), X-ray Photoelectron Spectroscopy (XPS), and Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS) to elucidate the structure and properties of this compound [, ]. For example, FTMW has been used to determine the conformational preferences of this compound in the gas phase, revealing the presence of both extended and folded conformations stabilized by weak intramolecular hydrogen bonding [].

Q3: How does this compound perform as a pore inducer in grinding wheels?

A3: this compound proves to be an efficient pore inducer when extracted with supercritical CO2, leading to highly porous vitrified bonded grinding wheels. This technique offers advantages over conventional methods, yielding wheels with improved grinding performance, particularly at high metal removal rates [].

Q4: Can you explain the role of this compound in improving the thermal aging characteristics of Kraft insulating paper?

A4: n-Butyl carbamate has been explored as an additive to enhance the thermal stability of Kraft paper, a crucial material for insulation in oil-immersed equipment like transformers. Studies indicate that n-butyl carbamate modification effectively improves the thermal aging resistance of Kraft paper without contaminating the transformer oil [].

Q5: Is there any catalytic application of this compound in organic synthesis?

A5: While this compound is not a catalyst itself, it plays a crucial role as an additive in certain reactions. For instance, it promotes the formation of the desired tert-butyl carbamate product in a modified Curtius reaction using diphenyl phosphorazidate (DPPA), thereby improving the reaction's efficiency and yield [].

Q6: How does the length of the alkyl chain in alkyl carbamates relate to their antibacterial activity?

A6: Research suggests a correlation between the length of the alkyl chain replacing one -NH2 group in urea and the resulting antibacterial activity of alkyl carbamates. Specifically, increasing the number of carbon atoms in the alkyl chain, as seen in this compound compared to shorter chain analogs, leads to an augmentation in antibacterial activity [].

Q7: What are the known toxicological effects of this compound?

A7: While specific toxicological data on this compound might be limited, studies on related carbamates, like ethyl carbamate (urethane), indicate potential carcinogenic effects [, , ]. Researchers have investigated the metabolic pathways of urethane and other alkyl carbamates, including this compound, to understand their potential toxicity. These studies revealed that N-hydroxylation is a significant metabolic pathway for these compounds, potentially leading to the formation of reactive metabolites [, ].

Q8: What is known about the environmental impact of this compound and its degradation?

A10: While specific information regarding the environmental impact of this compound might be limited, research on the use of supercritical CO2 for its extraction in industrial processes, like grinding wheel production, highlights the potential for environmentally friendly applications. This method minimizes the use of harmful solvents and promotes sustainability [, ].

Q9: How does research on this compound contribute to our understanding of similar molecules?

A11: Studying this compound provides valuable insights into the structure, properties, and potential applications of a broader class of carbamate compounds. This knowledge contributes to diverse fields, including pharmaceutical development, materials science, and green chemistry, highlighting the significance of cross-disciplinary research and collaboration [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.